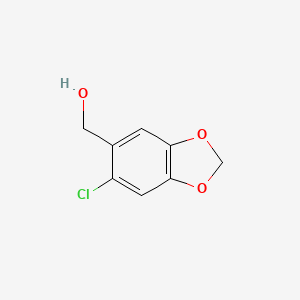

6-Chloropiperonyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-chloro-1,3-benzodioxol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHYYNHCXPPVHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901344383 | |

| Record name | (6-Chloro-1,3-benzodioxol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2591-25-5 | |

| Record name | (6-Chloro-1,3-benzodioxol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloropiperonyl alcohol CAS number 2591-25-5

An In-depth Technical Guide to 6-Chloropiperonyl Alcohol for Advanced Research

Introduction and Strategic Overview

This compound, identified by CAS Number 2591-25-5, is a substituted aromatic alcohol of significant interest in synthetic and medicinal chemistry.[1][2] Its structure, (6-chloro-1,3-benzodioxol-5-yl)methanol, features a unique combination of a methylenedioxy bridge, a chlorine substituent, and a primary benzylic alcohol.[1] This trifecta of functional groups makes it a versatile building block for creating complex molecular architectures and for introducing specific physicochemical properties into target molecules. For drug development professionals, the presence of a chlorine atom is particularly noteworthy, as halogenation is a well-established strategy for modulating a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and potential applications, intended for researchers and scientists in the chemical and pharmaceutical fields.

Physicochemical Properties and Structural Characterization

The precise identification and characterization of this compound are foundational for its effective use. Its key physical and chemical properties are summarized below.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 2591-25-5 | [1][4] |

| Molecular Formula | C₈H₇ClO₃ | [1][4] |

| Molecular Weight | 186.59 g/mol | [1][5] |

| IUPAC Name | (6-chloro-1,3-benzodioxol-5-yl)methanol | [1][] |

| Appearance | White Powder | [4] |

| Melting Point | 67.0 - 74.0 °C | [4][5] |

| Boiling Point | 317.8 °C (Predicted at 760 mmHg) | [5][] |

| Density | 1.476 g/cm³ (Predicted) | [5] |

| pKa | 13.82 (Predicted) | [5] |

Spectroscopic Profile for Structural Elucidation

The following sections detail the expected spectroscopic data for verifying the identity and purity of this compound.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons will appear as singlets in the aromatic region (~6.8-7.2 ppm). The two protons of the methylenedioxy group (-O-CH₂-O-) will present as a sharp singlet around 5.9-6.1 ppm. The benzylic alcohol protons (-CH₂-OH) will appear as a doublet around 4.5-4.7 ppm, coupled to the hydroxyl proton. The hydroxyl (-OH) proton itself will appear as a broad singlet or a triplet (depending on solvent and concentration) typically between 2.0-2.5 ppm.[7]

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon atoms of the aromatic ring will resonate in the 100-150 ppm range, with the carbon bearing the chlorine atom being significantly influenced. The methylenedioxy carbon will have a characteristic peak around 101-102 ppm. The benzylic carbon (-CH₂OH) is expected in the 60-65 ppm region.[7]

2.2.2 Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. A strong, broad absorption band between 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.[8] The C-O single bond stretch will produce a strong peak in the fingerprint region, typically around 1030-1230 cm⁻¹.[9] Aromatic C=C stretching vibrations will be observed as a series of peaks in the 1450-1600 cm⁻¹ range.

2.2.3 Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 186 (for ³⁵Cl) and 188 (for ³⁷Cl) in an approximate 3:1 ratio is expected. The most prominent fragmentation pathway for primary alcohols is the α-cleavage, which would involve the loss of a hydrogen radical to form a stable oxonium ion at m/z 185/187, or more significantly, the loss of the CH₂OH group is less likely. A common fragmentation for benzylic alcohols is the loss of water (M-18), resulting in a fragment at m/z 168/170.[10][11] GC-MS data confirms major fragments at m/z 186, 151, and 133.[1]

Synthesis and Purification Workflow

While multiple synthetic routes are conceivable, a robust and logical laboratory-scale approach involves the regioselective chlorination of a suitable precursor followed by reduction. The most common starting material is piperonal (heliotropin).

Proposed Synthetic Pathway

A plausible two-step synthesis is outlined below, starting from the commercially available piperonal. This pathway is chosen for its high-yield transformations and predictable regiochemistry.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Electrophilic Aromatic Chlorination of Piperonal

-

Reactor Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: Dissolve piperonal (1.0 eq) in a dry chlorinated solvent such as dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Catalyst Addition: Cautiously add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1 eq), to the stirred solution.

-

Chlorination: Add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The methylenedioxy group is an ortho-, para-director, and the position ortho to the aldehyde and meta to the ether oxygen is sterically hindered, thus directing chlorination to the 6-position.

-

Reaction & Quenching: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC. Upon completion, slowly pour the reaction mixture into a beaker of crushed ice and water to quench.

-

Workup: Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-Chloropiperonal.

Step 2: Selective Reduction of 6-Chloropiperonal

-

Dissolution: Dissolve the crude 6-Chloropiperonal from Step 1 in methanol or ethanol in a round-bottom flask.

-

Reduction: Cool the solution to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. NaBH₄ is a mild reducing agent that will selectively reduce the aldehyde to a primary alcohol without affecting the aromatic ring or the chloro-substituent.

-

Reaction & Quenching: Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC). Carefully add water or dilute acid to quench the excess NaBH₄.

-

Extraction & Purification: Remove the bulk of the alcohol solvent via rotary evaporation. Extract the aqueous residue multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Final Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound as a white solid.

Applications in Drug Discovery and Organic Synthesis

Alcohols are ubiquitous functional groups in organic synthesis, often serving as versatile intermediates.[12] this compound is particularly valuable due to its unique substitution pattern, offering several strategic advantages in the design of novel bioactive molecules.

Role as a Synthetic Intermediate

The primary alcohol moiety can be readily transformed into a wide array of other functional groups, making it a powerful synthetic linchpin.

Caption: Synthetic utility of this compound.

-

Oxidation: Mild oxidation (e.g., with PCC) can revert the alcohol to the corresponding aldehyde, 6-Chloropiperonal, a precursor for imines, and other carbonyl derivatives.

-

Esterification/Etherification: The alcohol can be converted into esters or ethers, allowing for its use as a promoiety in prodrug strategies or for linking to other molecular fragments.

-

Halogenation: Conversion to the more reactive benzylic halide (e.g., using SOCl₂) creates a potent electrophile for introducing the 6-chloropiperonyl moiety via nucleophilic substitution reactions.

Potential in Medicinal Chemistry

While direct biological activity data for this compound is not widely published, its structure contains pharmacophoric elements that suggest potential for use in drug design.

-

Modulation of Lipophilicity: The chlorine atom increases lipophilicity compared to the parent piperonyl alcohol, which can enhance membrane permeability and influence drug distribution.[3]

-

Metabolic Blocking: Aromatic chlorination can block sites of metabolic oxidation by cytochrome P450 enzymes, a common strategy to increase the half-life of a drug candidate.

-

Scaffold for Bioactive Compounds: The piperonyl (methylenedioxybenzene) moiety is found in numerous natural and synthetic compounds with diverse biological activities, including antimicrobial and insecticidal properties.[13][14] This scaffold can be used as a starting point for developing novel analogues of known drugs. For instance, its derivatives could be explored for antioxidant or neuroprotective effects, areas where similar heterocyclic structures have shown promise.[15]

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for quality control. A commercial specification sheet notes an assay purity of ≥97.5% by GC.[4]

Reverse-Phase HPLC (RP-HPLC) Protocol

This method is ideal for determining the purity of the compound and identifying non-volatile impurities.

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 220 nm or 254 nm, where the aromatic ring exhibits strong absorbance.[16]

-

Sample Preparation: Prepare a stock solution of the sample in acetonitrile or the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

-

Injection Volume: 10 µL.

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Safety, Handling, and Storage

Proper handling is essential due to the irritant nature of the compound.

GHS Hazard Information

| Hazard Code | Statement | Class |

| H315 | Causes skin irritation | Warning |

| H319 | Causes serious eye irritation | Warning |

| H335 | May cause respiratory irritation | Warning |

| Source: Aggregated GHS information from ECHA C&L Inventory.[1][5] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[17]

-

Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.

-

Respiratory Protection: Avoid inhaling dust. If dust is generated, use a NIOSH-approved respirator.[17]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and sources of ignition.[17]

Conclusion and Future Directions

This compound (CAS 2591-25-5) is a strategically valuable synthetic intermediate with significant potential for applications in drug discovery and materials science. Its well-defined physicochemical properties, coupled with a straightforward synthetic pathway, make it an accessible and versatile building block. The presence of the chlorine atom provides a crucial handle for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. Future research will likely focus on incorporating this moiety into libraries of novel compounds to explore a wider range of biological activities, leveraging the established importance of halogenated aromatics in modern pharmaceuticals.

References

- 1. This compound | C8H7ClO3 | CID 7015319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 2591-25-5 [amp.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 11. Alcohol : Mass Spectra Fragmentation Patterns [mail.almerja.com]

- 12. Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comprehensive Overview on the Chemistry and Biological Activities of Selected Alkaloid Producing Marine-Derived Fungi as a Valuable Reservoir of Drug Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 胡椒醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. brieflands.com [brieflands.com]

- 16. austinpublishinggroup.com [austinpublishinggroup.com]

- 17. fishersci.com [fishersci.com]

Spectroscopic Data of 6-Chloropiperonyl Alcohol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-chloropiperonyl alcohol (CAS No: 2591-25-5).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document delves into the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data, offering insights into their acquisition and interpretation.

Chemical Structure and Properties

This compound, with the IUPAC name (6-chloro-1,3-benzodioxol-5-yl)methanol, is a substituted aromatic alcohol.[1] Its structure, featuring a chlorinated benzodioxole ring, is fundamental to understanding its spectroscopic behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃ | PubChem[1] |

| Molecular Weight | 186.59 g/mol | PubChem[1] |

| Appearance | White Powder | Thermo Fisher Scientific[4] |

| Melting Point | 67.0-73.0 °C | Thermo Fisher Scientific[4] |

| CAS Number | 2591-25-5 | PubChem[1] |

Mass Spectrometry (MS) Analysis

Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern, aiding in its identification. The data presented here is sourced from the NIST Mass Spectrometry Data Center.[1][5][6]

Electron Ionization Mass Spectrum (EI-MS)

The EI-MS of this compound is characterized by a molecular ion peak and several key fragment ions.

Table 2: Key Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 186 | Molecular ion [M]⁺ |

| 151 | Loss of a chlorine atom [M-Cl]⁺ |

| 133 | Further fragmentation |

| 129 | Further fragmentation |

Data sourced from NIST Mass Spectrometry Data Center via PubChem.[1]

The presence of the molecular ion peak at m/z 186 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure, showing characteristic losses of substituents from the aromatic ring.

Experimental Protocol for GC-MS Analysis

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation : Dissolve 1-5 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).

-

GC Conditions :

-

Column : A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for this analysis.

-

Inlet Temperature : 250 °C.

-

Injection Volume : 1 µL.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

Ion Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

References

- 1. This compound | C8H7ClO3 | CID 7015319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2591-25-5 | CAA59125 [biosynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 6. Mass Spectrometry Data Center | NIST [nist.gov]

An In-depth Technical Guide to the Solubility of 6-Chloropiperonyl Alcohol in Organic Solvents

Introduction

6-Chloropiperonyl alcohol, a chlorinated derivative of piperonyl alcohol, is a fine chemical intermediate with potential applications in the synthesis of pharmaceuticals and other bioactive molecules.[][2][3] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in research and development, particularly in processes such as reaction optimization, purification, crystallization, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, methodologies for its determination, and theoretical frameworks for its prediction.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound, (6-chloro-1,3-benzodioxol-5-yl)methanol, features a polar hydroxyl group (-OH), a moderately polar 1,3-benzodioxole ring, and a chlorine atom.[3] These functional groups dictate its solubility profile.

The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents like alcohols.[4][5] The presence of the chlorine atom and the oxygen atoms in the benzodioxole ring introduces dipole moments, enhancing its affinity for polar aprotic solvents. The aromatic ring system also allows for π-π stacking interactions with aromatic solvents. The principle of "like dissolves like" is a foundational concept in predicting solubility; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4]

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative and semi-quantitative prediction can be made based on the known solubility of its parent compound, piperonyl alcohol, and the electronic effects of the chloro-substituent. Piperonyl alcohol is reported to be soluble in ethanol, methanol, isopropanol, ethyl ether, benzene, and chloroform, and slightly soluble in water.[6][7][8][9][10] The addition of a chlorine atom to the aromatic ring is expected to increase the molecule's overall polarity and may slightly decrease its solubility in non-polar solvents while potentially enhancing it in some polar solvents.

Below is a table summarizing the predicted solubility of this compound in a range of common organic solvents, categorized by solvent class.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of alcohol solvents.[4][5] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The dipole-dipole interactions between the polar functional groups of the solute and solvent will drive solubility.[11] |

| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of this compound can engage in favorable π-π stacking interactions with aromatic solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | The presence of a chlorine atom in both the solute and solvent can lead to favorable dipole-dipole interactions. |

| Ethers | Diethyl Ether | Moderate | Ethers can act as hydrogen bond acceptors for the hydroxyl group of the solute. |

| Hydrocarbons | Hexane, Heptane | Low | The significant difference in polarity between the polar solute and non-polar aliphatic hydrocarbon solvents will limit solubility. |

| Water | Low to Slight | While the hydroxyl group can hydrogen bond with water, the larger, relatively non-polar organic backbone will limit aqueous solubility.[5] |

Experimental Determination of Solubility

Accurate determination of solubility requires a systematic experimental approach. The following protocol outlines a robust method for quantifying the equilibrium solubility of this compound in an organic solvent.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps and PTFE septa

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Quantification: Accurately weigh the filtered solution. Dilute a known amount of the saturated solution with the same solvent in a volumetric flask to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Initial volume of supernatant

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples should be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant at the later time points.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Analytical Method Validation: The HPLC or GC method used for quantification must be validated for linearity, accuracy, and precision.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Advanced Solubility Prediction Models

For a more quantitative and predictive understanding of solubility, computational models can be employed. These models are particularly useful in early-stage development for solvent screening.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) theory is a powerful tool for predicting solubility based on the principle that "like dissolves like" by quantifying the intermolecular forces.[12][13][14] It decomposes the total Hildebrand solubility parameter (δt) into three components:

-

δD: Dispersion forces

-

δP: Polar forces

-

δH: Hydrogen bonding forces

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[17][18] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.[19][20][21] This method does not rely on experimental data for parameterization and can be a highly predictive tool for novel compounds like this compound. The process involves generating a "σ-profile" for the molecule, which is a histogram of its surface charge density. The interaction energies between the σ-profiles of the solute and solvent molecules are then used to calculate the solubility.

Key Molecular Interactions Governing Solubility

The solubility of this compound is a result of a complex interplay of various intermolecular forces. The following diagram illustrates the key interactions.

Caption: Key molecular interactions influencing the solubility of this compound.

Conclusion

This technical guide has provided a detailed analysis of the solubility of this compound in organic solvents. While experimental data is limited, a strong predictive understanding can be achieved by considering its molecular structure and the properties of its parent compound. The provided experimental protocol offers a reliable method for obtaining accurate solubility data. Furthermore, the introduction to advanced computational models like Hansen Solubility Parameters and COSMO-RS equips researchers with tools for efficient solvent screening and a deeper understanding of the underlying thermodynamic principles. This comprehensive knowledge is essential for the successful application of this compound in synthetic and pharmaceutical chemistry.

References

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C8H7ClO3 | CID 7015319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scent.vn [scent.vn]

- 7. Page loading... [guidechem.com]

- 8. Piperonyl alcohol | C8H8O3 | CID 10322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Piperonyl alcohol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Piperonyl alcohol | 495-76-1 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. kinampark.com [kinampark.com]

- 13. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 14. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 16. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 17. COSMO-RS - Wikipedia [en.wikipedia.org]

- 18. zenodo.org [zenodo.org]

- 19. osti.gov [osti.gov]

- 20. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 21. approcess.com [approcess.com]

A Technical Guide to the Crystallographic Analysis of 6-Chloropiperonyl Alcohol: From Synthesis to Structural Elucidation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For active pharmaceutical ingredients and their intermediates, this knowledge is not merely academic but a cornerstone of rational drug design, polymorphism screening, and intellectual property protection. This guide provides a comprehensive, in-depth technical overview of the process for determining the crystal structure of 6-Chloropiperonyl alcohol. While a public crystal structure for this specific compound is not available as of the writing of this guide, we present a complete methodological roadmap for its determination. This document outlines the synthesis and purification, advanced crystallization techniques, single-crystal X-ray diffraction (SCXRD) data acquisition, and the principles of structure solution and refinement. By detailing the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as a robust framework for researchers undertaking the crystallographic analysis of this and similar molecular compounds.

Introduction: The Imperative of Structural Knowledge

This compound, with its substituted benzodioxole core, represents a class of compounds with significant potential in medicinal chemistry and materials science. The introduction of a chlorine atom and a hydroxymethyl group onto the piperonyl scaffold can profoundly influence its intermolecular interactions, solubility, and metabolic stability. Understanding the crystal structure is paramount as it reveals:

-

Molecular Conformation: The exact geometry, including bond lengths, bond angles, and torsion angles.

-

Intermolecular Interactions: The nature and geometry of hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate the crystal packing.

-

Solid-State Properties: Insights into melting point, stability, and potential for polymorphism, which are critical for drug development.

This guide will provide the scientific foundation and practical protocols to elucidate these structural details.

Synthesis and Purification of Crystallization-Grade this compound

A prerequisite for successful crystallization is the high purity of the target compound. The synthesis of this compound can be approached through several established routes, often starting from piperonal. A common strategy involves the chlorination of the aromatic ring followed by the reduction of the aldehyde.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 186.59 g/mol | --INVALID-LINK--[1] |

| CAS Number | 2591-25-5 | --INVALID-LINK--[2] |

| IUPAC Name | (6-chloro-1,3-benzodioxol-5-yl)methanol | --INVALID-LINK--[1] |

Experimental Protocol: Synthesis and Purification

-

Chlorination of Piperonal: Piperonal is dissolved in a suitable solvent (e.g., glacial acetic acid). A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), is added dropwise at a controlled temperature. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: The reaction mixture is poured into ice water to precipitate the chlorinated product, 6-chloropiperonal. The solid is collected by filtration, washed with water, and dried.

-

Reduction to the Alcohol: The 6-chloropiperonal is dissolved in a suitable solvent like methanol or ethanol. A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a low temperature (e.g., 0 °C). The reaction is stirred until completion (monitored by TLC).

-

Final Purification: The reaction is quenched, and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization to achieve a purity of >98%, suitable for single-crystal growth.

The Art and Science of Single-Crystal Growth

Growing a high-quality single crystal is often the most challenging step in structure determination.[3] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice. For an alcohol, solvent choice is critical, and various techniques can be employed.

Solvent Selection

A systematic approach to solvent screening is recommended.[4] The ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures. Given the presence of a hydroxyl group and a chlorinated aromatic ring, a range of solvents with varying polarities should be tested.

Table 2: Suggested Solvents for Crystallization Screening of this compound

| Solvent Class | Examples | Rationale |

| Alcohols | Ethanol, Methanol, Isopropanol | "Like dissolves like"; the hydroxyl group of the solute can interact with the solvent. |

| Aromatic | Toluene, Benzene | The aromatic ring of the solute can interact favorably. |

| Esters | Ethyl Acetate | Offers a balance of polarity. |

| Halogenated | Dichloromethane | May favorably interact with the chlorinated ring. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Can be used in solvent/anti-solvent systems. |

| Alkanes | Hexane, Heptane | Often used as anti-solvents to induce precipitation. |

Crystallization Techniques

-

Slow Evaporation: A nearly saturated solution is prepared and left in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation. This method is straightforward and effective for many organic compounds.[5]

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even further in a refrigerator or freezer. The decrease in solubility with temperature induces crystallization.[6]

-

Vapor Diffusion (Solvent/Anti-Solvent): The compound is dissolved in a "good" solvent and placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a volatile "poor" solvent (anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.[5]

-

Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.

Caption: Workflow for growing single crystals.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is analyzed using a diffractometer.[7][8]

Experimental Protocol: Data Collection

-

Crystal Mounting: A selected crystal is carefully mounted on a goniometer head, often using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and thermal vibrations.[9]

-

Initial Screening: The mounted crystal is exposed to the X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å), and initial diffraction images are collected to assess crystal quality and determine the unit cell parameters.[10]

-

Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), a data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections by rotating the crystal in the X-ray beam.

-

Data Integration and Reduction: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for factors such as background scattering, Lorentz factor, and polarization.[10]

Structure Solution and Refinement

The result of the diffraction experiment is a list of reflection indices (h,k,l) and their corresponding intensities. The central challenge, known as the "phase problem," is that the phase information for each reflection is lost during the experiment.

Caption: From diffraction data to a refined structure.

Structure Solution

For small molecules like this compound, the phase problem is typically solved using direct methods. These are computational techniques that use statistical relationships between the intensities of the reflections to derive initial phase estimates.

Structure Refinement

Once an initial model of the structure is built, it is refined to improve the agreement between the observed diffraction data and the data calculated from the model.[11] This is an iterative process, typically using a least-squares minimization algorithm.[11][12] The parameters that are refined include:

-

Atomic coordinates (x, y, z) for each non-hydrogen atom.

-

Atomic displacement parameters (describing thermal motion).

-

A scale factor.

The quality of the refinement is monitored using the R-factor (R1), which measures the agreement between the observed and calculated structure factor amplitudes. A low R1 value (typically < 0.05 for a good quality structure) indicates a good fit.

Analysis of the Determined Structure

With a refined crystal structure in hand, a detailed analysis can be performed:

-

Intramolecular Geometry: Examination of bond lengths, angles, and torsion angles to confirm the expected molecular structure and identify any conformational features of interest.

-

Intermolecular Interactions: Identification and characterization of hydrogen bonds (e.g., O-H···O), halogen bonds (e.g., C-Cl···O), and π-π stacking interactions. These interactions are key to understanding the crystal packing and solid-state properties.

-

Crystal Packing: Visualization and analysis of how the molecules are arranged in the unit cell and extended lattice. This can reveal packing motifs and channels within the crystal.

Data Reporting and Deposition

To ensure scientific integrity and reproducibility, the final crystal structure data should be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC). The standard format for deposition is the Crystallographic Information File (CIF), which contains all the necessary information about the crystal, data collection, and refined structure.[13]

Conclusion

The determination of the crystal structure of this compound is a multi-step process that requires careful execution of synthesis, purification, crystallization, and diffraction experiments, followed by sophisticated computational analysis. This guide provides a comprehensive framework for researchers to successfully navigate this process. The resulting structural information will be invaluable for advancing the development of new pharmaceuticals and materials based on this important molecular scaffold.

References

- 1. This compound | C8H7ClO3 | CID 7015319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 4. iucr.org [iucr.org]

- 5. youtube.com [youtube.com]

- 6. Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE02222G [pubs.rsc.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. fiveable.me [fiveable.me]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. Introduction [pd.chem.ucl.ac.uk]

- 12. dictionary.iucr.org [dictionary.iucr.org]

- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

An In-Depth Technical Guide to the Thermal Stability Assessment of 6-Chloropiperonyl Alcohol

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for the rigorous evaluation of 6-Chloropiperonyl alcohol's thermal stability. Moving beyond rote procedures, we delve into the causal-driven methodologies essential for generating a robust and defensible stability profile. This document outlines a multi-tiered analytical approach, integrating Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). We provide detailed, self-validating protocols, interpretative guidance, and a discussion of potential degradation pathways, grounded in the principles mandated by regulatory bodies such as the ICH. This guide is intended for researchers, chemists, and drug development professionals dedicated to ensuring API integrity from early-stage discovery through to manufacturing.

Section 1: Foundational Principles of Thermal Stability

The Imperative of Thermal Stability in Pharmaceutical Development

Thermal stability is not merely a measure of a compound's robustness; it is a critical determinant of its entire lifecycle. An API's response to thermal stress dictates manufacturing process parameters, storage conditions, formulation strategies, and ultimately, patient safety. Uncontrolled thermal decomposition can lead to loss of potency, the formation of toxic impurities, and in worst-case scenarios, catastrophic runaway reactions.[1] Therefore, a priori knowledge of a molecule's thermal limits is a non-negotiable aspect of risk assessment and quality control.

Physicochemical Profile: this compound

This compound is an aromatic alcohol whose stability is influenced by its constituent functional groups: the chlorinated benzene ring, the methylenedioxy bridge, and the primary alcohol. Each of these sites presents a potential locus for thermal degradation. A baseline understanding of its properties is essential before commencing thermal analysis.

| Property | Value | Source |

| Chemical Structure | (6-chloro-1,3-benzodioxol-5-yl)methanol | [2] |

| Molecular Formula | C₈H₇ClO₃ | [2][3][4] |

| Molecular Weight | 186.59 g/mol | [2][3] |

| Appearance | White Crystalline Solid / Powder | [3][4] |

| Melting Point | 67.0 - 73.0 °C | [4] |

| Known Hazards | Causes skin and serious eye irritation; May cause respiratory irritation. | [2][3] |

| Reported Stability | Stable under normal conditions. | [3] |

Note: "Stable under normal conditions" is a standard SDS statement and does not preclude thermal decomposition under stressed conditions, which is the focus of this guide.

Regulatory Framework: The ICH Q1A(R2) Mandate

International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), form the regulatory bedrock for stability testing.[5][6] These guidelines compel developers to perform stress testing on new drug substances to establish intrinsic stability characteristics and support the development of stability-indicating analytical methods.[7][8] Thermal stress is a primary component of this requirement, designed to identify likely degradation products and elucidate decomposition pathways.[9]

Section 2: A Synergistic Approach to Thermal Analysis

Rationale for a Multi-Technique Strategy

No single technique can provide a complete picture of thermal stability. We employ a synergistic workflow where each instrument answers a different, critical question:

-

Thermogravimetric Analysis (TGA): At what temperature does the material lose mass? This is our primary screening tool to identify the onset of decomposition.[10][11]

-

Differential Scanning Calorimetry (DSC): Is the decomposition event energetically hazardous? DSC quantifies the heat flow associated with thermal events, distinguishing between benign endothermic processes and potentially dangerous exothermic ones.[12][13]

-

Accelerating Rate Calorimetry (ARC): What is the worst-case scenario? ARC simulates adiabatic (zero heat loss) conditions to model a large-scale thermal runaway, providing critical data for process safety and hazard assessment.[1][14]

Overall Experimental Workflow

The logical progression of analysis ensures that data from the initial screening techniques inform the parameters for the more intensive safety-focused assessments.

References

- 1. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 2. This compound | C8H7ClO3 | CID 7015319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. m.youtube.com [m.youtube.com]

- 8. ICH Official web site : ICH [ich.org]

- 9. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 10. The Principle of Thermogravimetric Analysis And The Factors Affecting Its Results [redthermo.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. quercus.be [quercus.be]

- 13. news-medical.net [news-medical.net]

- 14. belmontscientific.com [belmontscientific.com]

An In-Depth Technical Guide to the Synthesis, Isolation, and Potential Applications of 6-Chloropiperonyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloropiperonyl alcohol, a halogenated derivative of piperonyl alcohol. While not extensively documented in publicly available literature, its structural similarity to compounds with known biological activities suggests its potential as a valuable building block in medicinal chemistry and drug discovery. This document outlines a logical synthetic pathway, detailed purification protocols, and explores the scientific rationale for its potential applications.

Introduction: The Significance of Chlorinated Benzodioxoles in Medicinal Chemistry

The introduction of a chlorine atom into an organic molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[1] The 1,3-benzodioxole moiety, commonly known as the piperonyl group, is a structural feature present in numerous natural products and synthetic compounds with a wide range of biological activities. The combination of these two features in this compound, IUPAC name (6-chloro-1,3-benzodioxol-5-yl)methanol, presents a molecule of significant interest for the synthesis of novel therapeutic agents.

This guide will provide a detailed exploration of the synthesis, purification, and characterization of this compound, offering a foundational understanding for researchers interested in its potential applications.

Synthesis of this compound: A Rational Approach

The most direct and logical synthetic route to this compound is through the reduction of the corresponding aldehyde, 6-chloropiperonal. This approach is analogous to the well-established synthesis of piperonyl alcohol from piperonal.

Causality of the Chosen Synthetic Pathway

The reduction of an aldehyde to a primary alcohol is a fundamental and highly efficient transformation in organic synthesis. The carbonyl group of the aldehyde is susceptible to nucleophilic attack by a hydride source, leading to the formation of the corresponding alcohol. Sodium borohydride (NaBH₄) is a preferred reducing agent for this transformation due to its selectivity, mild reaction conditions, and operational simplicity. It selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups that might be present in more complex molecules.[2][3][4]

Detailed Experimental Protocol: Reduction of 6-Chloropiperonal

Materials:

-

6-Chloropiperonal

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-chloropiperonal (1 equivalent) in methanol.

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.

-

Reduction: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: After the reaction is complete, cautiously quench the reaction by the slow addition of deionized water to decompose any excess sodium borohydride.

-

Acidification: Acidify the mixture to a pH of approximately 5-6 with 1 M hydrochloric acid. This step is to neutralize the borate salts formed during the reaction.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Isolation and Purification: Obtaining a High-Purity Compound

The crude product obtained from the synthesis will likely contain unreacted starting material, by-products, and residual solvents. Therefore, a robust purification strategy is essential to obtain this compound of high purity, which is critical for its subsequent use in research and development. Recrystallization is a powerful and commonly employed technique for the purification of solid organic compounds.[5]

Rationale for Recrystallization

Recrystallization is based on the principle of differential solubility. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[5][6] Upon cooling, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The choice of solvent is critical for successful recrystallization. For aromatic alcohols like this compound, a common and effective solvent system is a mixture of a polar solvent in which the compound is soluble (like ethanol or methanol) and a non-polar co-solvent in which it is less soluble (like water or hexane).[7][8][9]

Detailed Protocol: Recrystallization of this compound

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Solvent Selection: Based on the polarity of this compound, an ethanol/water solvent system is a logical starting point.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Inducing Crystallization: To the hot solution, add deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling is essential for the formation of large, pure crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Diagram of the Purification Workflow:

Caption: Workflow for the purification of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| Melting Point | A sharp and specific melting point range, indicative of high purity. |

| ¹H NMR | Characteristic peaks corresponding to the aromatic, methyleneoxy, and benzylic protons. The integration of these peaks should be consistent with the structure. |

| ¹³C NMR | Resonances for all eight carbon atoms in the molecule, with chemical shifts characteristic of the aromatic, methyleneoxy, and benzylic carbons. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl (-OH) group, and characteristic peaks for the C-O and C-Cl bonds, as well as aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of this compound (186.59 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound. |

Potential Applications in Drug Development

While specific biological activities of this compound are not widely reported, its structural features suggest several avenues for its application in drug discovery.

-

Scaffold for Novel Compounds: The chlorinated piperonyl moiety can serve as a versatile scaffold for the synthesis of a library of new chemical entities. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophores.

-

Precursor for Biologically Active Molecules: Benzodioxole derivatives are known to be precursors in the synthesis of various pharmaceutically active compounds.[10] this compound could be a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

-

Investigation of Biological Activity: Given the known biological activities of related compounds, this compound itself warrants investigation for a range of biological activities, including but not limited to antimicrobial, antifungal, and anticancer properties.[11][12][13][14][15] The presence of the chlorine atom may enhance its potency or alter its selectivity compared to its non-chlorinated counterpart.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, isolation, and potential applications of this compound. By leveraging a well-understood reduction reaction and standard purification techniques, researchers can readily access this compound for further investigation. The exploration of its biological activities and its use as a synthetic building block holds promise for the discovery of novel therapeutic agents.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Home Page [chem.ualberta.ca]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.caf.ac.cn [journals.caf.ac.cn]

- 11. mmsl.cz [mmsl.cz]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Theoretical and Experimental Guide to 6-Chloropiperonyl Alcohol

This technical guide provides a comprehensive overview of 6-Chloropiperonyl alcohol, designed for researchers, scientists, and professionals in drug development. The document synthesizes known physicochemical and spectroscopic data with a forward-looking theoretical framework to facilitate further investigation and application of this compound.

Introduction and Molecular Overview

This compound, with the chemical formula C₈H₇ClO₃, is a chlorinated derivative of piperonyl alcohol.[1][2] Its structure is characterized by a 1,3-benzodioxole ring system, which is a common motif in natural products and pharmacologically active molecules.[3][4] The introduction of a chlorine atom to the aromatic ring is expected to significantly influence its electronic properties, reactivity, and metabolic stability, making it a compound of interest for further study.

The IUPAC name for this compound is (6-chloro-1,3-benzodioxol-5-yl)methanol.[1] It is also known by synonyms such as 2-Chloro-4,5-(methylenedioxy)benzyl alcohol.[2][]

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for designing experimental protocols, including reaction conditions and purification methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃ | [1][2] |

| Molecular Weight | 186.59 g/mol | [1] |

| CAS Number | 2591-25-5 | [1][2][] |

| Appearance | White powder | [6] |

| Melting Point | 67.0-73.0 °C | [6] |

| Boiling Point | 317.8°C at 760 mmHg (Predicted) | [] |

| XLogP3 | 1.5 | [1] |

| Assay (GC) | ≥97.5% | [6] |

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum of an alcohol is characterized by a strong, broad O-H stretching band in the region of 3300-3600 cm⁻¹.[7][8][9][10] Additionally, a strong C-O stretching absorption is expected near 1050 cm⁻¹.[9][10] The aromatic C-H stretching bands would appear around 3000-3100 cm⁻¹, and the C=C stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton on the oxygen-bearing carbon (the benzylic proton) is expected to appear in the 3.5-4.5 ppm region.[7] The hydroxyl proton signal is typically broad and its chemical shift can vary, but it can be identified by D₂O exchange.[7] The aromatic protons will exhibit signals in the aromatic region (typically 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns being influenced by the chloro and methylenedioxy substituents.

-

¹³C NMR : The carbon atom attached to the hydroxyl group is expected to have a chemical shift in the range of 60-80 ppm.[7][11] The aromatic carbons will resonate in the downfield region, typically between 110 and 160 ppm.

-

-

Mass Spectrometry (MS) : The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 186, with a characteristic M+2 peak due to the presence of the chlorine-37 isotope.[1] Common fragmentation patterns for benzyl alcohols include the loss of water and α-cleavage.[7][8]

Theoretical and Computational Framework

While specific theoretical studies on this compound are not extensively available, a robust computational investigation can be outlined to predict its properties and reactivity. Such studies are invaluable for understanding the molecule's behavior at a quantum mechanical level.

Conformational Analysis and Geometry Optimization

The initial step in a theoretical study would involve a thorough conformational analysis to identify the most stable geometric isomers. This can be achieved through molecular mechanics or, for higher accuracy, quantum mechanical methods such as Density Functional Theory (DFT). The orientation of the hydroxymethyl group relative to the aromatic ring is a key conformational variable.

Electronic Structure and Reactivity Descriptors

DFT calculations can provide detailed insights into the electronic structure of this compound.

-

Frontier Molecular Orbitals (HOMO-LUMO) : The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP) : An MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. This is particularly useful for predicting how the molecule will interact with other reagents or biological targets.

-

Natural Bond Orbital (NBO) Analysis : NBO analysis can provide information about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding.

Prediction of Spectroscopic Properties

Computational methods can be employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation.

-

NMR Chemical Shifts : The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework can be used to calculate ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy.

-

IR Vibrational Frequencies : Calculation of the vibrational frequencies can predict the positions of the major absorption bands in the IR spectrum.

Proposed Experimental Workflow

The following section outlines a hypothetical, self-validating experimental workflow for the synthesis and characterization of this compound.

Caption: Proposed workflow for synthesis and characterization.

Synthesis Protocol

A plausible synthetic route to this compound involves the electrophilic chlorination of piperonyl alcohol.

Objective: To synthesize this compound from piperonyl alcohol.

Materials:

-

Piperonyl alcohol

-

N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

-

Acetonitrile or Dichloromethane (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluent)

Procedure:

-

Dissolve piperonyl alcohol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add the chlorinating agent (e.g., NCS) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Characterization Protocol

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.

-

Melting Point Determination : Measure the melting point of the purified product and compare it with the literature value (67.0-73.0 °C).[6] A sharp melting point range is indicative of high purity.

-

Spectroscopic Analysis :

-

Obtain ¹H and ¹³C NMR spectra and compare the chemical shifts and coupling constants with the expected values.

-

Acquire an IR spectrum and identify the characteristic functional group absorptions (O-H, C-O, aromatic C-H, C=C).

-

Perform mass spectrometry to confirm the molecular weight and isotopic distribution.

-

Potential Applications and Future Directions

The unique structural features of this compound suggest several potential avenues for research and development.

-

Drug Discovery : The 1,3-benzodioxole moiety is present in numerous biologically active compounds.[3][4] The introduction of a chlorine atom can enhance metabolic stability and modulate binding affinity to biological targets. Therefore, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

-

Agrochemicals : Piperonyl derivatives, such as piperonyl butoxide, are known for their use as pesticide synergists.[12] Further investigation into the biological activity of this compound in this area may be warranted.

-

Materials Science : Aromatic alcohols can be utilized in the synthesis of polymers and other advanced materials. The specific properties imparted by the chlorinated benzodioxole structure could lead to materials with novel characteristics.

Future research should focus on a comprehensive experimental and theoretical characterization of this compound to fully elucidate its properties and potential applications. This includes detailed reactivity studies, biological screening, and in-depth computational modeling.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | C8H7ClO3 | CID 7015319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Piperonyl alcohol | C8H8O3 | CID 10322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Isoquinoline Alkaloids Utilizing 6-Chloropiperonyl Alcohol

Introduction: The Significance of Isoquinoline Alkaloids and the Strategic Role of 6-Chloropiperonyl Alcohol

The isoquinoline alkaloids represent a vast and structurally diverse family of natural products that have been a cornerstone of medicinal chemistry for centuries.[1][2] Their intricate molecular architectures are embedded within numerous pharmacologically active compounds, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] Prominent members of this class, such as berberine and its analogues, are the subject of intense research due to their therapeutic potential in treating a range of diseases from metabolic disorders to cancer.[3][4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of isoquinoline alkaloids, with a particular focus on leveraging this compound as a versatile and strategic starting material. The presence of the chlorine atom and the methylenedioxy group on the aromatic ring of this precursor offers unique opportunities for regioselective functionalization and the construction of complex alkaloid skeletons. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven experimental protocols, and present data in a clear and accessible format to empower your research and development endeavors.

Synthetic Strategy Overview: From this compound to the Isoquinoline Core

The journey from this compound to the tetracyclic core of many isoquinoline alkaloids necessitates a series of strategic chemical transformations. The two primary and historically significant methods for constructing the isoquinoline skeleton are the Bischler-Napieralski and the Pictet-Spengler reactions.[7][8][9][10][11][12][13] Both pathways require specific precursors that can be efficiently synthesized from this compound. This guide will detail two primary synthetic routes, each culminating in the formation of a key isoquinoline intermediate.

Route A focuses on the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone.[7][10][12] In this approach, this compound is first oxidized to the corresponding aldehyde, 6-chloropiperonal. This aldehyde then serves as the electrophilic partner in the cyclization reaction.

Route B employs the Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution of a β-arylethylamide.[8][9][11][13] This pathway requires the conversion of this compound into a phenethylamine derivative, which is then acylated and cyclized.

The following diagram illustrates the overall synthetic strategy:

Caption: Overall synthetic strategy from this compound to isoquinoline alkaloids.

Part 1: Synthesis of Key Intermediates from this compound

Protocol 1.1: Oxidation of this compound to 6-Chloropiperonal

The selective oxidation of primary benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis.[4][14][15][16][17] For this conversion, a variety of reagents can be employed, each with its own advantages in terms of selectivity, reaction conditions, and scalability. A mild and efficient method utilizes Oxone® in the presence of sodium bromide.[14]

Causality of Experimental Choices:

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄): A stable, inexpensive, and environmentally friendly oxidizing agent. The active species, potassium peroxymonosulfate, in conjunction with a halide source, provides a potent yet selective oxidant.

-

Sodium Bromide (NaBr): Acts as a co-catalyst. The bromide ion is oxidized by peroxymonosulfate to generate hypobromous acid (HOBr) in situ, which is the primary oxidant of the alcohol.[14] This avoids the direct use of corrosive and hazardous elemental bromine.

-

Aqueous Acetonitrile (CH₃CN/H₂O): A biphasic solvent system that facilitates the dissolution of both the organic substrate and the inorganic reagents, promoting efficient reaction kinetics.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of acetonitrile and water.

-

Reagent Addition: To the stirred solution, add sodium bromide (2.0 eq) followed by the portion-wise addition of Oxone® (1.0 eq) at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 3-5 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant. Extract the aqueous layer with dichloromethane (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 6-chloropiperonal can be purified by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | This compound |

| Key Reagents | Oxone®, Sodium Bromide |

| Solvent | Acetonitrile/Water (1:1) |

| Temperature | Room Temperature |

| Typical Reaction Time | 3-5 hours |

| Expected Yield | 85-95% |

Part 2: Construction of the Isoquinoline Core

With the key aldehyde intermediate in hand, we can now proceed to the core cyclization reactions to form the isoquinoline skeleton.

Route A: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinolines through the acid-catalyzed cyclization of a β-arylethylamine with a carbonyl compound.[7][10][12]

Causality of Experimental Choices:

-

β-Arylethylamine (e.g., Dopamine hydrochloride, Homoveratrylamine): The choice of the amine component is critical as it dictates the substitution pattern on the newly formed ring. For the synthesis of many protoberberine alkaloids, derivatives of dopamine or homoveratrylamine are commonly employed.

-

Acid Catalyst (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)): The acid catalyst is essential for the formation of the electrophilic iminium ion intermediate, which is necessary for the subsequent intramolecular cyclization onto the electron-rich aromatic ring.[7][10]

-

Solvent (e.g., Dichloromethane, Methanol): Anhydrous conditions are generally preferred to prevent hydrolysis of the iminium ion intermediate.

Caption: Mechanism of the Pictet-Spengler Reaction.

Detailed Experimental Protocol:

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamine hydrochloride (1.0 eq) and 6-chloropiperonal (1.1 eq) in anhydrous methanol.

-

Reaction Initiation: Stir the mixture at room temperature for 30 minutes. Then, add the acid catalyst (e.g., concentrated HCl, 0.2 eq) and heat the reaction to reflux.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-